molecular formula C5H4N4 B6589824 [1,2,3]triazolo[1,5-a]pyrazine CAS No. 51392-75-7

[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B6589824
CAS No.: 51392-75-7
M. Wt: 120.11 g/mol
InChI Key: YAFOJTVLHTUFQV-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design .

Chemical Reactions Analysis

[1,2,3]Triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Chlorine, bromine, mercuric acetate.

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

  • [1,2,3]Triazolo[4,5-b]pyrazine
  • [1,2,3]Triazolo[4,5-c]pyridazine
  • [1,2,3]Triazolo[4,5-d]pyridazine

These compounds share the triazole ring fused to different heterocyclic systems, but this compound is unique due to its specific ring fusion and the resulting biological activities .

Biological Activity

[1,2,3]Triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research studies and findings.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods including cycloaddition reactions. A notable approach involves a tandem [3 + 2] cycloaddition reaction followed by intramolecular cyclization. This method allows for the efficient formation of the triazolo-pyrazine structure from readily available precursors such as primary amines or amino acids .

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial properties. For instance:

  • Compound Efficacy : Some synthesized derivatives demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. One compound (designated as 2e ) showed a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to ampicillin .
  • Mechanism of Action : The antibacterial effect is believed to result from the disruption of bacterial cell membrane integrity and inhibition of DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

Antifungal and Antiparasitic Activity

In addition to antibacterial properties, this compound derivatives have shown antifungal activity. For example:

  • Leishmanicidal Activity : Certain compounds within this class have demonstrated significant leishmanicidal effects against Leishmania species. The mechanism may involve interaction with DNA or other cellular targets critical for the viability of the parasites .

Antiviral Activity

Emerging studies suggest potential antiviral applications:

  • Hepatitis B Treatment : Some derivatives have been identified as inhibitors of hepatitis B virus replication. This activity is attributed to their ability to modulate sigma receptors and inhibit specific viral enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound derivatives:

  • Functional Groups : The presence of electron-donating groups in the aromatic substituents enhances antibacterial activity. In contrast, long alkyl chains improve lipophilicity and cell permeability .
  • Indole Moiety : Compounds with an indole moiety tend to exhibit superior antibacterial effects due to potential hydrogen bonding interactions with target proteins involved in bacterial resistance mechanisms .

Case Studies

Several studies have highlighted the biological efficacy of this compound derivatives:

StudyCompoundBiological ActivityMIC (μg/mL)
Liu et al. (2023)2eAntibacterial against S. aureus32
Liu et al. (2023)2eAntibacterial against E. coli16
Research Group (2017)VariousLeishmanicidal activityNot specified
Recent Study (2024)VariousAntiviral against Hepatitis BNot specified

Properties

CAS No.

51392-75-7

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)4-7-8-9/h1-4H

InChI Key

YAFOJTVLHTUFQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=N2)C=N1

Purity

95

Origin of Product

United States

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